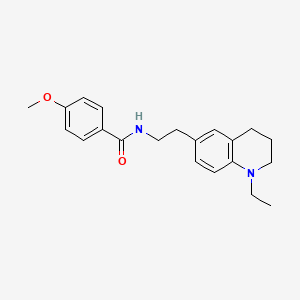
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The tetrahydroquinoline structure is known for various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H24N2O2. Its structure features a tetrahydroquinoline moiety linked to a methoxybenzamide group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 288.40 g/mol |
| Molecular Formula | C18H24N2O2 |
| CAS Number | Not available |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways. For instance, tetrahydroquinoline derivatives often act as inhibitors of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), leading to reduced prostaglandin synthesis.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. Research indicates that tetrahydroquinoline derivatives can enhance the release of neurotrophic factors.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds and their implications for therapeutic applications.
Case Study 1: Anti-inflammatory Activity
A study demonstrated that tetrahydroquinoline derivatives possess significant anti-inflammatory effects in animal models. The compounds were shown to reduce edema and inflammatory markers in induced paw edema models.
Case Study 2: Neuroprotective Effects
Research involving a related tetrahydroquinoline compound indicated that it could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to the modulation of the Bcl-2 family proteins and activation of survival signaling pathways.
Comparative Analysis with Related Compounds
To further understand the efficacy of this compound, a comparative analysis with other tetrahydroquinoline derivatives was conducted:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(1-methyl-1,2,3,4-tetrahydroquinolin) | 0.5 | COX inhibition |
| N-(2-(dimethylamino)ethyl)-tetrahydroquinoline | 0.8 | Neuroprotection via Bcl-2 modulation |
| N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin) | 0.6 | Anti-inflammatory |
Propriétés
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-23-14-4-5-18-15-16(6-11-20(18)23)12-13-22-21(24)17-7-9-19(25-2)10-8-17/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POERZRWPJPHOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














